molecular formula C11H13NO4 B13592376 5-(2,5-Dimethoxyphenyl)oxazolidin-2-one

5-(2,5-Dimethoxyphenyl)oxazolidin-2-one

Katalognummer: B13592376
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: UGVPLPXLLNGGMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. This process typically involves the use of reagents such as ethyl carbonate or phosgene derivatives under specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of oxazolidinones often employs microwave-assisted synthesis to improve yields and reduce reaction times. This method involves the treatment of amino alcohols with ethyl carbonate or carbon disulfide under microwave irradiation, leading to the efficient formation of oxazolidinone derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,5-Dimethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other functionalized derivatives that can be further utilized in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(2,5-Dimethoxyphenyl)oxazolidin-2-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H13NO4

Molekulargewicht

223.22 g/mol

IUPAC-Name

5-(2,5-dimethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO4/c1-14-7-3-4-9(15-2)8(5-7)10-6-12-11(13)16-10/h3-5,10H,6H2,1-2H3,(H,12,13)

InChI-Schlüssel

UGVPLPXLLNGGMM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C2CNC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.